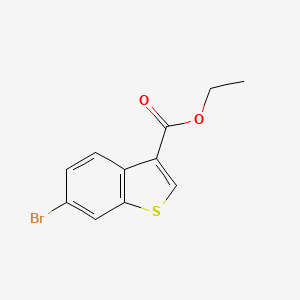

Ethyl 6-bromo-1-benzothiophene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGDYGGGGODRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-1-benzothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-benzothiophene-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-bromo-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carboxylate group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include debrominated benzothiophenes and modified carboxylates.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions:

Ethyl 6-bromo-1-benzothiophene-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the formation of more complex molecules. This compound is particularly useful in synthesizing benzothiophene derivatives, which are important in pharmaceutical chemistry due to their biological activities .

Reactivity:

The presence of the bromine atom enhances the electrophilic character of the compound, making it suitable for nucleophilic substitution reactions. This reactivity enables the formation of derivatives with different nucleophiles, expanding its utility in synthetic pathways.

Pharmaceutical Applications

Medicinal Chemistry:

this compound has shown potential as a precursor for developing new pharmaceuticals. Its structural features allow for modifications that could lead to novel therapeutic agents targeting various diseases, including cancer and bacterial infections.

Biological Activity:

Research indicates that compounds similar to this compound exhibit significant biological activities, such as:

- Antimicrobial Properties: The compound has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Its derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Material Science

Potential in Material Development:

The compound's unique chemical properties may also find applications in material science, particularly in developing functional materials with specific electronic or optical properties. The ability to modify its structure opens avenues for creating materials with tailored characteristics for sensors or electronic devices .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Potential as a lead compound for anticancer drugs |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated significant inhibitory action, suggesting its potential as a narrow-spectrum antibiotic targeting specific bacterial pathways .

Case Study: Anti-inflammatory Properties

Research into benzothiophene derivatives has indicated their ability to interact with enzymes involved in inflammatory processes. This compound and its derivatives were found to inhibit key enzymes, highlighting their therapeutic potential in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of ethyl 6-bromo-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

- Electronic Effects : Bromine substituents enhance electrophilic aromatic substitution reactivity, while sulfur in benzothiophene increases electron delocalization compared to oxygen in benzofuran .

- Biological Activity: Acetylamino and hydroxypropoxy groups in benzothiophene derivatives improve solubility and target binding, as seen in kinase inhibitor studies .

- Material Science : Styryloxy and fluorophenyl-ketone substituents in benzofurans enable tunable optoelectronic properties for OLEDs or sensors .

Activité Biologique

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, supported by relevant studies and data.

Structural Characteristics

This compound is classified as a benzothiophene derivative, characterized by the presence of a bromine atom at the 6-position and an ethyl ester functional group. Its molecular formula is C₁₁H₉BrO₂S, reflecting its unique combination of thiophene and aromatic systems.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at 6-position; ethyl ester | Specific bromination pattern influences reactivity |

| Ethyl 5-Bromothiophene-2-carboxylate | Bromine at 5-position; ethyl ester | Similar reactivity but different substitution |

| Benzothiophene-2-carboxylic Acid | No halogen substitution | Lacks bromine; different reactivity |

| Ethyl 4-Bromobenzothiophene-3-carboxylate | Bromine at a different position | Variation in substitution pattern |

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and aryne reactions. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's versatility in biological applications .

Anticancer Potential

This compound has been explored as a precursor in synthesizing derivatives with anticancer activities. Studies have indicated that modifications to the benzothiophene core can enhance cytotoxicity against cancer cell lines. For example, certain analogs have shown IC₅₀ values in the low micromolar range against various cancer types .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the bromine atom and the ethyl ester group may influence its binding affinity to enzymes or receptors, leading to various pharmacological effects. However, detailed mechanistic studies are necessary to elucidate these pathways fully .

Case Studies

Several case studies have highlighted the potential applications of benzothiophene derivatives:

- Antifungal Activity : A study demonstrated that certain benzothiophenes exhibited significant antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL .

- Anticancer Studies : Research on related compounds showed that modifications to the benzothiophene structure could enhance anticancer activity, with some derivatives achieving IC₅₀ values below 0.5 µM against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 6-bromo-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A three-step, one-pot synthesis under ultrasound irradiation is effective. Key steps include:

Reacting ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with substituted salicylaldehydes or ketones.

Using K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst in refluxing acetonitrile.

Ultrasound irradiation (40 kHz, 300 W) reduces reaction time and improves yield (up to 85% purity) .

- Optimization Tips : Adjust solvent polarity (acetonitrile enhances nucleophilic substitution) and catalyst loading. Monitor by TLC and purify via column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Characterization Workflow :

NMR Spectroscopy : Confirm substituent positions (¹H and ¹³C NMR) and detect bromine isotopic patterns.

HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 350.9872 for C₁₂H₁₀BrO₂S).

X-ray Crystallography : Use SHELX (SHELXL-2018/3) for structure refinement. Hydrogen bonding parameters (e.g., O–H···O distances: 2.30–2.55 Å) validate molecular packing .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallography refinement be resolved?

- Troubleshooting Strategy :

Twinned Data : Apply the TWIN/BASF command in SHELXL to refine twin fractions (e.g., BASF = 0.35 for pseudo-merohedral twinning).

Disordered Atoms : Use PART/SUMP constraints and isotropic displacement parameters (Uᵢₛ₀ > 0.08 Ų) for overlapping atoms.

Validation Tools : Check R₁/wR₂ residuals (target: R₁ < 0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?

- Analysis Framework :

- Hydrogen-Bond Parameters (from crystal structure data):

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠DHA (°) |

|---|---|---|---|

| O1A–H1A···O5A | 0.84 | 2.44 | 154 |

| O1B–H1B···O5B | 0.84 | 2.30 | 177 |

- Impact on Properties : Strong O–H···O interactions (∠DHA > 150°) stabilize crystal packing, influencing melting points and solubility .

Q. How does solvent choice affect the regioselectivity of benzothiophene carboxylate derivatives?

- Case Study :

- Polar Aprotic Solvents (e.g., MeCN): Enhance nucleophilic substitution at the 6-bromo position via stabilization of intermediates.

- Protic Solvents (e.g., EtOH): Favor ester hydrolysis, reducing yield.

- Data : Reactions in MeCN yield 78% product vs. 45% in EtOH under identical conditions .

Q. What computational methods complement experimental studies of substituent effects on reactivity?

- Integrated Approach :

DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict bromine’s electronic effects (e.g., σₚ = +0.26 for Br vs. –0.15 for Cl).

Docking Studies : Compare binding affinities of brominated vs. non-brominated analogs to biological targets (e.g., ΔG = –8.2 kcal/mol for Br derivative).

MD Simulations : Assess conformational stability in solvated systems (RMSD < 1.5 Å over 50 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.